Product packaging for 2,3-Dichloroanthraquinone(Cat. No.:CAS No. 84-45-7)

2,3-Dichloroanthraquinone

Cat. No.: B180593
CAS No.: 84-45-7
M. Wt: 277.1 g/mol
InChI Key: KPYPNTLKDIYIKB-UHFFFAOYSA-N
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Description

2,3-Dichloroanthraquinone is a useful research compound. Its molecular formula is C14H6Cl2O2 and its molecular weight is 277.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H6Cl2O2 B180593 2,3-Dichloroanthraquinone CAS No. 84-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2O2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYPNTLKDIYIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284542
Record name 2,3-Dichloroanthraquinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-45-7
Record name 2,3-Dichloroanthraquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dichloroanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Early Investigations of Anthraquinone Derivatives

The study of anthraquinone (B42736) and its derivatives is deeply rooted in the history of synthetic organic chemistry, particularly the development of the dye industry. The journey began in 1868, when German chemists Carl Graebe and Carl Theodore Liebermann first used the name "anthraquinone" in a publication detailing their landmark synthesis of the red dye alizarin (B75676) from anthracene, a component of coal tar. wikipedia.org This discovery was pivotal, as it provided a synthetic alternative to the naturally sourced dye and catalyzed extensive research into anthraquinone chemistry. wikipedia.org

The fundamental structure of anthraquinone was a subject of early debate until Fittig proposed the correct diketone structure in 1873, which remains in use today. nih.govjksus.org The initial wave of research was overwhelmingly driven by the utility of these compounds as colorants, leading to a deep understanding of their synthesis and properties throughout the early 20th century. lincoln.ac.nzcolab.ws

A significant investigation published in 1927 detailed the synthesis of 2,3-dichloroanthraquinone from the reaction of phthalic anhydride (B1165640) and o-dichlorobenzene, an application of the Friedel and Crafts reaction. sci-hub.ru This research was partly motivated by the desire to find a commercial application for o-dichlorobenzene, a by-product from the industrial chlorination of benzene. sci-hub.ru The experiment yielded 3',4'-dichloro-2-benzoylbenzoic acid, which upon condensation with sulfuric acid, produced this compound. sci-hub.ru

A crucial finding of this early work was the successful conversion of this compound into alizarin (1,2-dihydroxyanthraquinone) upon fusion with alkali. sci-hub.ru This result was initially surprising, as the direct replacement of chlorine with hydroxyl groups was expected to yield hystazarin (2,3-dihydroxyanthraquinone). sci-hub.ru However, it confirmed the structure of the synthesized intermediate and aligned with findings that 2,3-dibromo-anthraquinone also yields alizarin under similar conditions. sci-hub.ru This research provided a clear and early pathway to a specific dichloroanthraquinone isomer and demonstrated its utility as a precursor.

Table 1: Early Synthesis of this compound This table details the reaction conditions for the conversion of 3',4'-Dichloro-2-benzoylbenzoic acid to this compound as reported in historical literature. sci-hub.ru

ReactantReagent (parts by weight)Temperature (°C)Reaction Time (hours)Yield of this compound
3',4'-Dichloro-2-benzoylbenzoic acidSulfuric Acid (4)1504Nearly Quantitative
3',4'-Dichloro-2-benzoylbenzoic acidSulfuric Acid (10)1004Nearly Quantitative

Significance of Dichloroanthraquinone Isomers in Modern Chemical Science

Synthesis of the Core this compound Scaffold

The primary route for synthesizing this compound involves a two-step process: the Friedel-Crafts acylation of an aromatic substrate followed by intramolecular cyclization. sci-hub.rudatapdf.com

The initial step is the condensation of phthalic anhydride (B1165640) with o-dichlorobenzene. sci-hub.rudatapdf.com This electrophilic aromatic substitution reaction is a classic example of a Friedel-Crafts acylation, where an acyl group is introduced into an aromatic ring. nih.govrsc.org

A Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), is essential to catalyze this reaction. nih.govrsc.org The Lewis acid activates the phthalic anhydride, making it a more potent electrophile. The reaction mechanism involves the formation of an acylium ion, which then attacks the electron-rich o-dichlorobenzene ring. youtube.com

Optimization of reaction conditions is crucial for maximizing the yield of the desired product. Key variables that have been studied include time, temperature, solvent, and reactant ratios. datapdf.com Research has shown that adjusting these parameters can significantly impact the efficiency and purity of the resulting intermediate acid. datapdf.com For instance, experiments have been conducted to determine the optimal molar ratio of aluminum chloride to phthalic anhydride to improve the yield of the intermediate dichlorobenzoylbenzoic acid. scribd.com

Table 1: Optimization of Friedel-Crafts Acylation

Variable Condition Observation Reference
Catalyst Anhydrous Aluminum Chloride (AlCl₃) Essential for activating phthalic anhydride. nih.govrsc.org
Reactant Ratio Varied molar ratios of AlCl₃ to phthalic anhydride Affects the yield of the intermediate acid. datapdf.comscribd.com
Temperature 90°C A studied reaction temperature. datapdf.com
Time 8 hours A studied reaction time. datapdf.com

| Solvent | Excess o-dichlorobenzene | Can serve as both reactant and solvent. | datapdf.com |

The Friedel-Crafts acylation of o-dichlorobenzene with phthalic anhydride can theoretically lead to two isomeric dichlorobenzoylbenzoic acids: 3',4'-dichloro-2-benzoylbenzoic acid and 2',3'-dichloro-2-benzoylbenzoic acid. sci-hub.ru However, studies have shown that the reaction predominantly yields the 3',4'-dichloro-2-benzoylbenzoic acid isomer. sci-hub.ru The structure of this intermediate is confirmed through various analytical techniques, including melting point determination and spectroscopic methods like IR and NMR spectroscopy, which provide detailed information about the molecule's functional groups and atomic arrangement. sci-hub.ruwisdomlib.orgbiointerfaceresearch.com The melting point of the pure 3',4'-dichloro-2-benzoylbenzoic acid has been reported to be 192.5°C. datapdf.com

The second major step in forming the this compound scaffold is the intramolecular cyclization and dehydration of the 3',4'-dichloro-2-benzoylbenzoic acid intermediate. This reaction is typically achieved by heating the acid in the presence of a strong dehydrating agent, such as concentrated sulfuric acid. sci-hub.rursc.org The sulfuric acid protonates the carboxylic acid group, facilitating a nucleophilic attack from the aromatic ring onto the carbonyl carbon, leading to the formation of the fused ring system of the anthraquinone (B42736) core. Subsequent dehydration yields the final this compound product. beilstein-journals.org This cyclization can also yield the isomeric 1,2-dichloroanthraquinone if the starting material is 2',3'-dichloro-2-benzoylbenzoic acid. sci-hub.ru

Friedel-Crafts Acylation Reactions Utilizing Phthalic Anhydride and o-Dichlorobenzene

Advanced Derivatization Strategies Originating from Dichloroanthraquinone Structures

The this compound molecule serves as a versatile precursor for the synthesis of various functional dyes and materials. One important derivatization is the introduction of amino groups.

1,4-Diamino-2,3-dichloroanthraquinone is a significant dye intermediate. google.compatsnap.com One synthetic route involves the direct chlorination of 1,4-diaminoanthraquinone (B121737) leuco compounds. google.compatsnap.com In this process, the 1,4-diaminoanthraquinone leuco body is dissolved in a solvent such as chlorobenzene, carbon tetrachloride, or perchlorethylene. google.compatsnap.com A chlorinating agent, such as sulfuryl chloride or chlorine gas, is then introduced to effect the chlorination at the 2 and 3 positions of the anthraquinone core. google.compatsnap.com

Another approach involves the ammonolysis of this compound. datapdf.com This reaction requires forcing conditions, such as high temperatures (around 200°C) and the presence of a copper catalyst and an oxidizing agent, to replace the chlorine atoms with amino groups. datapdf.com The presence of both copper and an oxidant appears necessary for complete ammonolysis. datapdf.com The resulting 1,4-diamino-2,3-dichloroanthraquinone can be further utilized in the synthesis of other complex molecules, such as 1,4-diamino-2,3-dicyanoanthraquinone. patsnap.comgoogle.com

Table 2: Synthesis of 1,4-Diamino-2,3-dichloroanthraquinone

Starting Material Reagents Key Conditions Product Reference
1,4-Diaminoanthraquinone leuco body Sulfuryl chloride, Chlorobenzene 45-60°C (addition), then heated to 95°C 1,4-Diamino-2,3-dichloroanthraquinone google.com
1,4-Diaminoanthraquinone leuco body Chlorine gas, Carbon tetrachloride or Perchlorethylene 25-30°C 1,4-Diamino-2,3-dichloroanthraquinone patsnap.com

Synthesis of 1,4-Diamino-2,3-dichloroanthraquinone

Chlorination Approaches from 1,4-Diaminoanthraquinone Leuco Bodies

The primary method for synthesizing 1,4-diamino-2,3-dichloroanthraquinone involves the direct chlorination of the leuco form of 1,4-diaminoanthraquinone. softbeam.net This process utilizes specific chlorinating agents to introduce chlorine atoms at the 2 and 3 positions of the anthraquinone core. Common reagents for this transformation include sulfuryl chloride (SO₂Cl₂) and elemental chlorine gas (Cl₂). google.comsoftbeam.net The leuco form of the diaminoanthraquinone is used as the starting material, which is subsequently oxidized to the quinone form during the reaction sequence.

Investigation of Solvent Systems and Reagent Selectivity

The choice of solvent and chlorinating agent is critical for achieving high yield and selectivity, and historical methods have evolved to improve efficiency and reduce environmental impact.

Traditional Solvent Systems : Early patented methods often employed inert, high-boiling point solvents such as nitrobenzene (B124822) or o-dichlorobenzene with sulfuryl chloride as the chlorinating agent. softbeam.net While effective, these solvents present challenges related to high recovery costs and wastewater treatment.

Improved Solvent Systems : More recent methodologies have focused on alternative solvents. One patented process utilizes chlorobenzene, which helps to lower energy consumption and simplifies wastewater treatment. environmentclearance.nic.in Another improved method employs carbon tetrachloride or perchlorethylene as the solvent in conjunction with chlorine gas as the chlorinating agent. This approach is noted for its low solvent recovery cost and reduced energy use.

The selectivity of the chlorination reaction is paramount to avoid the formation of undesired isomers or over-chlorinated byproducts. The reaction conditions, including temperature and reagent feed rates, are carefully controlled to ensure the desired 2,3-dichloro substitution pattern.

Process Intensification for Enhanced Yield and Purity

Efforts to intensify the synthesis process have focused on optimizing reaction conditions and purification methods to maximize both yield and product purity. An improved method using chlorine gas in carbon tetrachloride or tetrachloroethylene (B127269) specifies a controlled temperature range of 25-30°C and a slow chlorine gas introduction speed (0.5 to 5.5 mg/s) over at least 8 hours. This meticulous control results in purities of up to 95% as determined by liquid chromatography.

Table 1: Comparison of Synthetic Processes for 1,4-Diamino-2,3-dichloroanthraquinone

Feature Method 1 Method 2
Starting Material 1,4-Diaminoanthraquinone Leuco Body 1,4-Diaminoanthraquinone Leuco Body
Chlorinating Agent Chlorine Gas (Cl₂) Sulfuryl Chloride (SO₂Cl₂)
Solvent Carbon Tetrachloride or Perchlorethylene Chlorobenzene
Key Process Steps Slow gas introduction at 25-30°C. Dropwise addition at 45-60°C, then heating to 95°C.
Purification Filtration and washing. Steam distillation and pH adjustment.
Reported Purity 93-95% Not specified
Key Advantage Lower solvent recovery cost, low energy consumption. Reduced difficulty and cost of wastewater treatment. environmentclearance.nic.in

Preparation of Anthraquinone Dicarboxylic Acid Derivatives

While this compound itself is a stable compound, related dicarboxylic acid derivatives are pivotal intermediates for more complex structures. Specifically, 1,4-dichloroanthraquinone-2,3-dicarboxylic acid has been prepared and serves as a foundational molecule for the synthesis of larger macrocycles. pleiades.online This derivative is a key component in the production of lanthanide-porphyrazine complexes. pleiades.online

Formation of Tetraanthraquinonoporphyrazine Complexes with Lanthanide Ions

The 1,4-dichloroanthraquinone-2,3-dicarboxylic acids are instrumental in the synthesis of tetraanthraquinonoporphyrazine complexes. These macrocyclic compounds are formed by linking four anthraquinone units. The process involves converting the dicarboxylic acid derivative into complexes incorporating various lanthanide ions, including Neodymium (Nd), Thulium (Tm), Erbium (Er), Lutetium (Lu), and Gadolinium (Gd). pleiades.online The specific lanthanide ion incorporated into the porphyrazine structure influences the spectral properties and the thermal stability of the resulting complex. pleiades.online

Design and Synthesis of Thioanthraquinone Analogues

The nucleophilic substitution of chlorine atoms on the anthraquinone core with sulfur-containing nucleophiles is a common strategy for producing thioanthraquinone analogues. However, studies on this reaction for the 2,3-dichloro isomer are not as prevalent as for other isomers like 1,5-dichloroanthraquinone (B31372). researchgate.net The reaction of chloroanthraquinones with thiols allows for the functionalization and creation of derivatives with specific properties, such as fluorescence, for potential use in sensor technology. researchgate.net While the direct synthesis of thio-analogues from this compound is not extensively documented in available research, the general methodology involves nucleophilic aromatic substitution, where the chlorine atoms are displaced by a thiol-containing reactant. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 2,3 Dichloroanthraquinone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For anthraquinone (B42736) derivatives, ¹H and ¹³C NMR provide critical data on the substitution pattern of the aromatic rings.

While specific NMR data for 2,3-dichloroanthraquinone is not extensively detailed in the provided research, data from isomers such as 2,6-dichloroanthraquinone (B1594964) (2,6-DCAQ) offer insight into the expected spectral characteristics. In the ¹H NMR spectrum of 2,6-DCAQ, the protons appear as a multiplet between δ 8.35–8.21 ppm and a doublet of doublets at δ 7.77 ppm. rsc.org For derivatives of 1,5-dichloroanthraquinone (B31372), such as thio-substituted analogues, the aromatic protons are observed as multiplets in the δ 7.26-8.25 ppm range. dergipark.org.tr

In ¹³C NMR, the carbonyl carbons of anthraquinone derivatives typically resonate around δ 181-183 ppm. dergipark.org.trmdpi.com The aromatic carbons attached to chlorine atoms, as well as other substituted and unsubstituted carbons, display distinct chemical shifts that confirm the substituent positions. For instance, in a thioanthraquinone derivative of 1,5-dichloroanthraquinone, the carbonyl peak appears at δ 183.1 ppm, with aromatic carbon signals spread across a range from δ 120.8 to 159.8 ppm. dergipark.org.tr General NMR data for various anthraquinone derivatives are often obtained using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) as an internal reference. rsc.org

Table 1: Representative NMR Data for Dichloroanthraquinone Derivatives

CompoundTechniqueSolventObserved Chemical Shifts (δ, ppm)Reference
2,6-Dichloroanthraquinone¹H NMRCDCl₃8.35–8.21 (m, 4H), 7.77 (dd, J = 8.4, 2.1 Hz, 2H) rsc.org
1-Chloro-5-(pentylthio)anthracene-9,10-dione¹³C NMRCDCl₃183.2 (C=O), 120.3-159.4 (Aromatic C), 60.7 (S-CH₂), 13.9-32 (Aliphatic C) dergipark.org.tr

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Analysis

Vibrational spectroscopy, including IR and FTIR, is essential for identifying the functional groups within a molecule. For this compound, the key vibrational modes are associated with the carbonyl (C=O) groups and the carbon-chlorine (C-Cl) bonds.

The FTIR spectra of anthraquinone derivatives are characterized by a strong absorption band for the C=O stretching vibration, typically found in the region of 1650-1680 cm⁻¹. dergipark.org.tr For instance, in thioanthraquinone derivatives synthesized from 1,5-dichloroanthraquinone, this characteristic C=O absorption is observed at 1671 cm⁻¹. dergipark.org.tr In 1,4-diamino-2,3-dichloroanthraquinone (B1221424), a related derivative, the C=O stretch is recorded at 1665 cm⁻¹.

Other significant bands include those for aromatic C-H stretching (around 3065 cm⁻¹) and C=C stretching of the aromatic rings (around 1578-1590 cm⁻¹). dergipark.org.tr The vibrational spectra are often interpreted with the aid of computational methods like Density Functional Theory (DFT), which can help assign specific vibrational frequencies to corresponding atomic motions. nih.gov Such analyses have been performed for isomers like 1,5-dichloroanthraquinone to provide a complete understanding of their vibrational properties. nih.gov

Table 2: Key FTIR Absorption Bands for Dichloroanthraquinone Derivatives

CompoundVibrational ModeWavenumber (cm⁻¹)Reference
1-(4-Fluorophenylthio)-5-chloroanthracene-9,10-dioneC=O Stretch1671 dergipark.org.tr
1,4-Diaminoanthraquinone (B121737)C=O Stretch1665
1-(4-Fluorophenylthio)-5-chloroanthracene-9,10-dioneAromatic C-H Stretch3065 dergipark.org.tr
1-(4-Fluorophenylthio)-5-chloroanthracene-9,10-dioneAromatic C=C Stretch1578 dergipark.org.tr

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The anthraquinone core is a chromophore, and its absorption spectrum is sensitive to the nature and position of substituents. The introduction of chlorine atoms, which are electron-withdrawing, influences the energy of the molecular orbitals and thus the wavelength of absorption maxima (λ_max).

Studies on 1,4-dichloroanthraquinone (B1630720) show a very broad absorption band that is composed of two overlapping π,π* transitions. oup.com Generally, substituted anthraquinones exhibit complex spectra due to multiple electronic transitions. For example, amino-substituted anthraquinone derivatives show red-shifted absorption bands compared to their chloro-anthraquinone precursors. ifmmi.com A series of arylaminoanthraquinone dyes derived from chloroanthraquinones displayed a range of colors, with their UV-Vis spectra showing absorption maxima that are dependent on the substitution pattern. rsc.org These studies highlight that the electronic properties and resulting color are tunable based on the substituents attached to the anthraquinone framework. rsc.org

High-Resolution Mass Spectrometry (HRMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the identity of synthesized molecules.

For 2,6-dichloroanthraquinone, HRMS analysis using electrospray ionization (ESI) showed a calculated m/z for [M+H]⁺ of 275.9703, with an experimental finding of 275.9708, confirming its molecular formula of C₁₄H₆Cl₂O₂. rsc.org The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a key feature in the mass spectra of chlorinated compounds. PubChem lists GC-MS data for this compound, showing major peaks at m/z 276, 278, and 248, corresponding to the molecular ion, its isotope peak, and a fragment ion. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has been used to analyze various electron-deficient anthraquinone derivatives. nih.gov These studies have noted an interesting phenomenon of double cation adduction, where the molecule associates with two cations while remaining singly charged. nih.gov This behavior is influenced by the electron-deficient nature of the anthraquinone core and its substituents. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for 2,6-Dichloroanthraquinone

CompoundIonizationFormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
2,6-DichloroanthraquinoneESIC₁₄H₇Cl₂O₂275.9703275.9708 rsc.org

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and information on crystal packing.

The crystal structure of 1,5-dichloroanthraquinone has been determined, revealing a monoclinic space group (P2₁/a) with two molecules per unit cell. iucr.org The molecule possesses a center of symmetry, leading to a chair-shaped distortion in the central ring, while the outer rings remain planar. iucr.org Although a full structural report for this compound was not found in the search results, its structure has been referenced in comparative studies. iucr.org These studies indicate that the bond lengths within the anthraquinone moiety of related complexes are in close agreement with those of free this compound, suggesting little electronic disturbance of the aromatic system. iucr.org PubChem also lists several crystal structure properties for the 2,3-isomer, including its space group and unit cell parameters. nih.gov

Table 4: Crystal Structure Data for Dichloroanthraquinone Isomers

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
1,5-DichloroanthraquinoneMonoclinicP2₁/aChair-shaped distortion of the central ring; molecule has a center of symmetry. iucr.org
This compound--Referenced as a standard for bond length comparison in related structures. iucr.org

Electrochemical and Spectroelectrochemical Characterization of Redox States

The electrochemical properties of anthraquinones are central to their application in areas like organic batteries and electrocatalysis. Cyclic voltammetry (CV) is commonly used to study the redox behavior of these compounds. The quinone moiety undergoes a reversible two-electron, two-proton reduction process, typically occurring in two distinct one-electron steps.

The redox potentials are highly dependent on the substituents on the anthraquinone core. researchgate.net Electron-withdrawing groups, such as chlorine, generally shift the redox potentials to more positive values. Studies on poly(anthraquinonyl sulfide) (PAQS) isomers, derived from dichloroanthraquinones, show that the spatial arrangement of the monomer units influences charge distribution and electrochemical performance. rsc.org For instance, CVs of PAQS isomers show a two-step bielectronic redox mechanism, with oxidation peaks centered around 2.3-2.35 V vs. Li⁺/Li. rsc.org

Spectroelectrochemistry combines electrochemical methods with spectroscopy (typically UV-Vis) to study the spectral properties of electrochemically generated species in real-time. acs.orgacs.org This technique allows for the identification of transient radical anions (AQ•⁻) and dianions (AQ²⁻) formed during the reduction of anthraquinones. acs.orgacs.org Such studies have been crucial in understanding the mechanisms of processes like electrochemical CO₂ capture by substituted anthraquinones. acs.org

Computational Chemistry and Theoretical Investigations of 2,3 Dichloroanthraquinone Molecular Systems

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of quinone systems. scielo.org.zanii.ac.jp It offers a balance between computational cost and accuracy, making it suitable for predicting a wide range of molecular properties. DFT calculations are instrumental in exploring the impact of substituent groups, such as the chlorine atoms in 2,3-dichloroanthraquinone, on the geometry, electronic distribution, and reactivity of the anthraquinone (B42736) framework. acs.orgnih.gov

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's electronic transitions and chemical reactivity. scielo.org.za In anthraquinone derivatives, the HOMO and LUMO are typically of π character, distributed across the aromatic system. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. scielo.org.za

For this compound, DFT calculations can predict the energies of these orbitals. The electron-withdrawing nature of the chlorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted anthraquinone, potentially affecting the molecule's excitation energies and electron-accepting capabilities. Analysis extends to the excited state, where the distribution of molecular orbitals changes upon electronic excitation, providing insight into the nature of the transition (e.g., n→π* or π→π*). diva-portal.orgchemrxiv.org

Table 1: Illustrative Frontier Molecular Orbital Energies of this compound Calculated by DFT.
Molecular OrbitalEnergy (eV)Character
LUMO+1-1.58π
LUMO-2.95π
HOMO-6.85π
HOMO-1-7.21n (non-bonding)

DFT is employed to investigate the non-covalent interactions that govern the behavior of this compound. Intramolecular interactions, such as those between the chlorine atoms and the carbonyl groups, can influence the molecule's conformation and electronic structure. Theories like the Atoms in Molecules (AIM) can be applied to DFT-derived electron densities to identify and characterize these interactions through the analysis of bond critical points. mdpi.comnih.gov

Intermolecular interactions are critical for understanding the solid-state packing and aggregation behavior of the molecule. In the crystalline phase, molecules of this compound would interact through a combination of van der Waals forces and specific interactions like halogen bonds (C–Cl···O=C). mdpi.com Computational studies on similar halogenated quinones reveal that these interactions, particularly dispersion forces, are decisive in the molecular assembly. mdpi.commdpi.com

Anthraquinones are well-known for their redox activity, a property that is central to their application in areas like dye chemistry and energy storage. nih.govresearchgate.net DFT calculations are a powerful tool for predicting the electrochemical reduction potentials of anthraquinone derivatives. acs.orgrsc.org The potential at which the molecule accepts electrons can be calculated from the Gibbs free energy difference between its neutral and reduced (anionic) states. nih.gov

The introduction of electron-withdrawing chlorine atoms to the anthraquinone core is expected to increase its reduction potential, making it a better electron acceptor compared to the parent molecule. researchgate.net Theoretical calculations can precisely quantify this effect and predict the redox window, which is crucial for designing materials for applications such as organic batteries. acs.orgnih.gov

Table 2: Predicted Electrochemical Potentials for the Two-Electron Reduction of this compound.
Redox ReactionPredicted Potential (V vs. SHE)
AQCl₂ + e⁻ → [AQCl₂]⁻•-0.35
[AQCl₂]⁻• + e⁻ → [AQCl₂]²⁻-0.90

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the excited states of molecules and predicting their optical properties. rsc.orguci.edu By applying TD-DFT, one can calculate the vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. nii.ac.jpaps.org

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The lowest energy transitions in anthraquinones are typically the symmetry-forbidden n→π* transition involving the lone pair electrons of the carbonyl oxygens and the allowed π→π* transitions of the aromatic system. mdpi.com TD-DFT helps assign the bands observed in experimental UV-Vis spectra and understand how chlorination affects the absorption color and photochemical behavior of the molecule. nih.gov

Molecular Dynamics Simulations (e.g., Car–Parrinello Molecular Dynamics) for Dynamic Behavior

While static quantum chemical calculations provide information on equilibrium structures, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. wikipedia.org Ab initio MD, particularly the Car–Parrinello Molecular Dynamics (CPMD) method, combines DFT with classical molecular dynamics to simulate the motion of atoms based on forces calculated from first principles. wikipedia.orgcecam.org

CPMD simulations of this compound can provide insights into its vibrational dynamics in different environments, such as in the gas phase, in solution, or in the solid state. mdpi.com These simulations can reveal the flexibility of the molecule and the dynamics of intermolecular interactions, such as the fluctuations in halogen bonding distances and angles in a crystal lattice. mdpi.comnih.gov

Symmetry-Adapted Perturbation Theory (SAPT) for Intermolecular Energy Decomposition

To gain a deeper understanding of the fundamental forces driving intermolecular interactions, Symmetry-Adapted Perturbation Theory (SAPT) is employed. wikipedia.orgq-chem.com Unlike supermolecular methods that calculate the interaction energy as a small difference between large total energies, SAPT directly computes the interaction energy as a perturbation to the system of isolated molecules. q-chem.com

Table 3: Illustrative SAPT Energy Decomposition for a this compound Dimer (in kcal/mol).
Energy ComponentContribution (kcal/mol)Physical Interpretation
Electrostatics-4.5Interaction of static charge distributions
Exchange+8.0Pauli repulsion
Induction-1.5Charge cloud polarization
Dispersion-9.2Correlated electron fluctuations
Total Interaction Energy-7.2Sum of all contributions

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms and catalytic cycles involving this compound. Through methods like Density Functional Theory (DFT), researchers can model molecular interactions, calculate reaction energies, and map out transition states to predict the most probable pathways for chemical transformations. While direct computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of closely related halogenated quinone systems.

Modeling Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine substituents on the anthraquinone core make this compound a candidate for nucleophilic aromatic substitution (SNAr) reactions, a crucial class of reactions for the synthesis of various derivatives. Computational studies on analogous systems, such as 2,3-dichloro-1,4-naphthoquinone, offer a framework for understanding the reactivity of this compound.

Theoretical calculations can predict the regioselectivity and reaction rates of nucleophilic attack. For instance, DFT can be employed to calculate the partial atomic charges and the energies of the Lowest Unoccupied Molecular Orbital (LUMO) of this compound. These calculations help in identifying the most electrophilic sites susceptible to nucleophilic attack. The reaction mechanism typically proceeds through a Meisenheimer complex, and the stability of this intermediate, as well as the energy barrier for its formation, can be computationally determined.

A study on 2,3-dichloro-1,4-naphthoquinone with various nitrogen, oxygen, and sulfur nucleophiles provides a relevant model. researchgate.net The research indicates that the reaction proceeds via a single-step mechanism. researchgate.net Similar computational approaches for this compound would involve modeling the interaction with a nucleophile, locating the transition state, and calculating the activation energy. The general mechanism can be depicted as the nucleophilic attack on one of the chlorinated carbon atoms, followed by the departure of the chloride ion.

The reaction of 2,3-dichloro-1,4-naphthoquinone with anilines substituted with electron-donating groups has been shown to proceed with high yields, indicating the favorability of nucleophilic substitution. scielo.br Computational models can quantify the electronic effects of substituents on both the quinone and the nucleophile, providing a deeper understanding of the reaction kinetics.

Investigating Redox Cycling and Catalytic Activity

The quinone moiety in this compound is redox-active, allowing it to participate in catalytic cycles involving electron transfer processes. Computational studies are instrumental in understanding the redox properties and the mechanisms of catalytic cycles. DFT calculations can predict the redox potentials of quinones and their derivatives. mdpi.com

Simulations have been used to explore the electrochemical properties of approximately 50 anthraquinone derivatives, revealing the influence of functional groups on their redox behavior. jcesr.org Electron-withdrawing groups, such as the chlorine atoms in this compound, are known to affect the redox potential. jcesr.org The computed LUMO energy can be correlated with the reduction potential, serving as a descriptor for screening various anthraquinone derivatives for specific applications. jcesr.org

Halogenated quinones can also play a role in catalytic degradation processes. For example, they can activate peroxymonosulfate (PMS) to generate reactive oxygen species for the degradation of environmental pollutants. rsc.org Computational modeling can help elucidate the mechanism of such activation. A proposed mechanism involves a series of reactions between the halogenated quinone and PMS to form a dioxirane intermediate, which then decomposes to produce singlet oxygen. rsc.org The feasibility of this pathway can be assessed by calculating the reaction energies and activation barriers for each step.

Furthermore, halogenated quinones have been found to mediate the metal-independent decomposition of hydroperoxides, leading to the formation of radicals. nih.gov Computational studies can model the formation of proposed intermediates, such as a quinone-peroxide adduct, and the subsequent homolytic cleavage to generate radicals. nih.gov

The following table summarizes key computational parameters and findings from studies on related quinone systems, which can be extrapolated to understand the reactivity of this compound.

System Computational Method Key Findings Relevance to this compound
Anthraquinone Derivatives DFTCorrelation between LUMO energy and reduction potential; effect of electron-withdrawing/donating groups on redox window. jcesr.orgresearchgate.netProvides a basis for predicting the redox properties and electrochemical behavior.
2,3-dichloro-1,4-naphthoquinone + Nucleophiles DFTElucidation of a single-step nucleophilic substitution mechanism. researchgate.netOffers a model for predicting the reactivity and mechanism of SNAr reactions.
Halogenated Quinones + Peroxymonosulfate Not SpecifiedActivation of PMS via formation and decomposition of a dioxirane intermediate to produce singlet oxygen. rsc.orgSuggests a potential catalytic role in advanced oxidation processes.
Halogenated Quinones + Hydroperoxides Not SpecifiedMetal-independent decomposition of hydroperoxides through a quinone-peroxide intermediate to form radicals. nih.govIndicates a possible role in radical-mediated chemical transformations.

Reactivity and Advanced Chemical Mechanisms of 2,3 Dichloroanthraquinone

Redox Chemistry and Electron Transfer Processes in Anthraquinone (B42736) Systems

The redox behavior of anthraquinone and its derivatives, including 2,3-dichloroanthraquinone, is fundamental to their chemical reactivity and applications. These processes involve the transfer of electrons, often coupled with proton transfers, leading to the formation of various reduced species. The core anthraquinone structure can undergo reversible reduction, making it a key component in various electrochemical and catalytic systems. rsc.orgrsc.org

The electrochemical reduction of anthraquinones in aprotic solvents typically proceeds through two successive one-electron transfer steps. The first step involves the formation of a stable radical anion (semiquinone), and the second step leads to the formation of a dianion.

Step 1: Formation of the Semiquinone Radical Anion AQ + e⁻ ⇌ AQ•⁻

Step 2: Formation of the Dianion AQ•⁻ + e⁻ ⇌ AQ²⁻

These reduction processes are generally reversible. nih.gov The corresponding reduction potentials are sensitive to the solvent and the nature of the substituents on the anthraquinone core. rsc.org In protic media, these electron transfers are coupled with protonation, leading to the formation of hydroquinone (B1673460) (AQH₂) species. nih.gov The oxidation pathways are the reverse of these reduction steps, involving the sequential loss of electrons from the reduced species to regenerate the parent quinone.

Substituents on the anthraquinone ring significantly modulate its redox properties by altering the electron density of the molecule. The nature, number, and position of these substituents can tune the redox potential over a wide range. nih.gov

Electron-withdrawing groups (EWGs), such as the chlorine atoms in this compound, increase the redox potential. researchgate.net By pulling electron density from the aromatic system, these groups stabilize the negatively charged reduced species (radical anion and dianion), making the quinone easier to reduce (a stronger oxidizing agent). sdu.dk Conversely, electron-donating groups (EDGs), like amino (-NH₂) or hydroxyl (-OH) groups, decrease the redox potential by increasing the electron density on the quinone framework, which destabilizes the reduced forms. nih.govresearchgate.netfrontiersin.org

The general trend for the influence of substituents on the redox potential of anthraquinones can be summarized as follows:

Substituent TypeExamplesEffect on Electron DensityEffect on Redox PotentialReference
Strongly Electron-Withdrawing-NO₂, -CNDecreaseIncrease nih.gov
Moderately Electron-Withdrawing-Cl, -FDecreaseIncrease nih.govresearchgate.net
Weakly Electron-Donating-CH₃IncreaseDecrease nih.govresearchgate.net
Strongly Electron-Donating-OH, -NH₂IncreaseDecrease nih.govnih.govfrontiersin.org

Therefore, the presence of two chlorine atoms in this compound makes its redox potential higher than that of the parent, unsubstituted anthraquinone.

Catalytic Activity and Mechanistic Studies

High-potential quinones are effective stoichiometric oxidants in various chemical transformations. However, their application can be expanded to catalytic systems where they are continuously regenerated in situ.

Quinones with high redox potentials, a class that includes halogenated anthraquinones, can act as catalysts in the oxidative dehydrogenation of dihydroarenes to their corresponding aromatic compounds. researchgate.netresearchgate.net This process is particularly relevant for the synthesis of aromatic hydrocarbons. For instance, systems utilizing quinones can convert 9,10-dihydroanthracene (B76342) into anthracene. nih.gov While 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a commonly studied catalyst for this reaction, various other quinones, including anthraquinone derivatives, also exhibit catalytic activity. researchgate.netresearchgate.net

The catalytic mechanism for the dehydrogenation of a dihydroarene (Substrate-H₂) relies on the quinone/quinol (hydroquinone) redox couple (Q/QH₂). The cycle can be described in two main steps:

Hydrogen Abstraction: The quinone (Q), such as this compound, abstracts two hydrogen atoms from the dihydroarene substrate, leading to the formation of the aromatic product and the corresponding reduced hydroquinone (quinol, QH₂).

Substrate-H₂ + Q → Substrate + QH₂

Catalyst Regeneration: The hydroquinone is then re-oxidized back to the active quinone form by a terminal oxidant, allowing the cycle to continue.

QH₂ + [Oxidant] → Q + [Reduced Oxidant]

This cycle allows a substoichiometric amount of the quinone to facilitate the conversion of a large amount of the substrate. researchgate.netnih.gov

To make the catalytic cycle efficient, a co-reagent is often employed to facilitate the regeneration of the quinone from its hydroquinone form, especially when using molecular oxygen as the terminal oxidant. Sodium nitrite (B80452) (NaNO₂) has been shown to work synergistically with quinones in these reactions. researchgate.net

The role of NaNO₂ is to create a second redox couple (NO₂/NO) that links the hydroquinone oxidation to the terminal oxidant (O₂). nih.gov The proposed mechanism involves the following steps:

NaNO₂ decomposes to generate nitrogen oxides (NOx), such as NO.

NO is rapidly oxidized by O₂ to form NO₂.

NO₂ then readily oxidizes the hydroquinone (QH₂) back to the quinone (Q), regenerating the catalyst and producing NO and water. researchgate.netnih.gov

QH₂ + 2NO₂ → Q + 2NO + 2H₂O

2NO + O₂ → 2NO₂

This synergistic system allows for high conversion and selectivity under milder conditions than would be possible with the quinone or oxygen alone. The combination of a quinone catalyst with NaNO₂ and O₂ creates a highly effective system for oxidative dehydrogenation. researchgate.netnih.gov

The table below presents data on the oxidative dehydrogenation of 9,10-dihydroanthracene, illustrating the catalytic effect and synergy. Although the primary catalyst shown is the highly reactive DDQ, the principles apply to other quinones like this compound.

Catalyst SystemAtmosphereTime (h)Conversion (%)Selectivity for Anthracene (%)Reference
NoneO₂4<1-
DDQN₂45>99
DDQ/NaNO₂N₂49>99
DDQ/NaNO₂O₂45499
DDQ/NaNO₂O₂8>9999 researchgate.net

Exploration as a Catalyst in General Organic Transformations

While quinones, as a class, are well-established redox-active compounds utilized in catalysis, specific research exploring this compound as a catalyst in general organic transformations is not extensively documented in scientific literature. The catalytic activity of quinones is often associated with their ability to act as hydrogen acceptors or electron-transfer mediators, facilitating reactions such as dehydrogenation and oxidation.

High-potential quinones like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are frequently used as stoichiometric oxidants or, in some systems, as catalysts for oxidative dehydrogenation of hydrocarbons and alcohols. researchgate.net For instance, a catalytic system combining DDQ and sodium nitrite has been shown to be highly efficient for the oxidative dehydrogenation of dihydroarenes to their aromatic counterparts using dioxygen as the terminal oxidant. researchgate.net In such cycles, the quinone is reduced to a hydroquinone, which is then re-oxidized by a co-catalyst or terminal oxidant, allowing the quinone to be used in catalytic amounts.

Although direct catalytic applications of this compound are not prominent, the general reactivity of the anthraquinone core suggests potential for similar redox-mediated processes. The electron-withdrawing nature of the two chlorine atoms on the anthraquinone framework would influence its redox potential, a key parameter for catalytic activity. However, detailed studies defining its efficacy and scope as a catalyst for broad organic transformations remain a subject for future investigation.

Photocatalytic Behavior and Mechanisms of Anthraquinone Derivatives

Anthraquinone (AQ) and its derivatives are a significant class of organic photosensitizers and redox-active electron transfer mediators in photocatalysis. researchgate.net Their utility stems from their photochemical properties, excellent electron transfer capabilities, and broad absorption in the UV-visible region. researchgate.netrsc.org The photocatalytic mechanism of anthraquinone derivatives is initiated by the absorption of light, which promotes the molecule from its ground state (S₀) to an excited singlet state (¹AQ*).

Following initial excitation, the molecule typically undergoes rapid and efficient intersystem crossing (ISC) to a more stable, longer-lived triplet excited state (³AQ*). nih.gov This triplet state is the primary photoactive species and can initiate chemical reactions through two main pathways:

Hydrogen Atom Transfer (HAT): The ³AQ* can abstract a hydrogen atom from a suitable donor substrate (R-H), leading to the formation of an anthrasemiquinone radical (AQH•) and a substrate radical (R•). This pathway is common in the presence of substrates with labile C-H bonds, such as alcohols or alkanes. rsc.orgnih.gov For example, 2-bromoanthraquinone (B1267325) has been demonstrated to be a highly efficient photocatalyst for the oxidation of secondary aromatic alcohols to ketones via a hydrogen transfer mechanism. nih.gov

Photoinduced Electron Transfer (PET): The excited triplet state ³AQ* can act as a potent electron acceptor. It can oxidize a donor molecule (D) by accepting an electron, resulting in the formation of an anthraquinone radical anion (AQ•⁻) and a donor radical cation (D•⁺). ias.ac.inacs.org This process is fundamental to many of their photocatalytic applications. The free energy change (ΔG) for this electron transfer can be estimated using the Rehm-Weller equation, which considers the redox potentials of the donor and acceptor and the excited state energy of the photosensitizer. acs.org

The presence of substituents, such as chlorine atoms, can significantly influence the photophysical properties and reactivity of the anthraquinone core. Halogen atoms can affect the excited-state dynamics, including the rates of intersystem crossing and internal conversion. ias.ac.in For instance, studies on 1,8-dichloroanthraquinone (B31358) have revealed the existence of different excited triplet states and their corresponding decay pathways. ias.ac.in

The table below summarizes the fundamental steps in the photocatalytic mechanism of anthraquinone derivatives.

StepProcessDescription
1PhotoexcitationAnthraquinone (AQ) absorbs a photon (hν) and is promoted to an excited singlet state (¹AQ).
2Intersystem Crossing (ISC)The singlet state rapidly converts to a more stable, long-lived triplet state (³AQ).
3aHydrogen Atom Transfer (HAT)³AQ* abstracts a hydrogen atom from a substrate (R-H) to form a semiquinone radical (AQH•) and a substrate radical (R•).
3bPhotoinduced Electron Transfer (PET)³AQ* accepts an electron from a donor (D) to form an anthraquinone radical anion (AQ•⁻) and a donor radical cation (D•⁺).
4Generation of ROSThe anthraquinone radical anion (AQ•⁻) reacts with molecular oxygen (O₂) to form a superoxide (B77818) radical anion (O₂•⁻) and regenerate the ground-state AQ.
5Substrate Reaction & Catalyst RegenerationThe generated radicals (R•, D•⁺, O₂•⁻) engage in further reactions to form products, and the anthraquinone catalyst is regenerated to complete the cycle.

Advanced Research Applications in Materials Science and Engineering

Organic Photovoltaic (OPV) Devices: Electron Acceptor and Charge Transport Material Research

Organic solar cells are a key area of photovoltaic research due to their potential for low-cost, flexible, and large-area fabrication. The performance of these devices is heavily dependent on the properties of the electron donor and electron acceptor materials within the active layer. mdpi.com While fullerene derivatives have traditionally dominated as electron acceptors, research into non-fullerene acceptors (NFAs) has surged, offering advantages like tunable energy levels, broader light absorption, and enhanced stability. frontiersin.org

The fundamental working mechanism of an OPV device involves four key steps: (1) photon absorption to create excitons, (2) exciton (B1674681) diffusion to the donor/acceptor interface, (3) exciton dissociation into free electrons and holes, and (4) charge transport to their respective electrodes. frontiersin.org For efficient charge separation and high open-circuit voltage (Voc), the frontier molecular orbital energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of the donor and acceptor materials must be appropriately aligned.

Anthraquinone (B42736) derivatives are being explored as building blocks for NFAs due to their inherent electron-deficient nature. The structure of 2,3-dichloroanthraquinone, featuring a conjugated aromatic core and strong electron-withdrawing chlorine atoms, makes it a theoretical candidate for an electron acceptor material. Halogenation is a common strategy in the molecular engineering of acceptor materials to lower the LUMO energy level, which can facilitate efficient electron transfer from the donor material. While specific studies focusing solely on this compound in OPV devices are not yet prominent, research on similar complex non-fused acceptor molecules demonstrates the viability of this approach. d-nb.inforsc.org The development of simple, non-fused ring acceptors with high electron affinity and good film-forming properties is a current trend, and the structural characteristics of this compound align well with these design principles. d-nb.info

Electroactive Polymeric Systems and Electrochromic Materials

Electroactive polymers are materials that exhibit a change in size, shape, or color upon electrical stimulation. This property makes them suitable for applications such as artificial muscles, sensors, and electrochromic devices (ECDs), which can modulate their optical properties (e.g., color or transparency) in response to an applied voltage.

The incorporation of redox-active moieties like anthraquinone into polymer backbones can impart these electroactive and electrochromic properties. The stable and reversible redox behavior of the anthraquinone unit allows the polymer to switch between different oxidation states, each with a distinct color.

Polyurethanes (PUs) are versatile polymers known for their excellent mechanical properties, making them an ideal matrix for functional materials. researchgate.net The synthesis of novel electroactive polyurethanes incorporating an anthraquinone moiety in the backbone has been successfully demonstrated. researchgate.net A typical synthesis is a two-step process involving the creation of a prepolymer followed by chain extension. mdpi.com

For example, an anthraquinone-functionalized polyurethane, PU(IPDI-AQ-EG), was synthesized to create a material for electrochromic and memory applications. The process involves reacting a diisocyanate with an anthraquinone-containing diol and a chain extender. researchgate.net

Table 1: Representative Synthesis of Anthraquinone-Functionalized Polyurethane

Step Reactants Process Result
1 Isophorone diisocyanate (IPDI), Anthraquinone-diol (AQ-diol) Reaction to form an NCO-terminated prepolymer. Prepolymer with reactive isocyanate end-groups.

| 2 | Ethylene glycol (EG) | Chain extension reaction with the prepolymer. | Final PU(IPDI-AQ-EG) polymer with anthraquinone units in the main chain. |

This table is based on a representative synthesis of anthraquinone-functionalized polyurethanes and illustrates a general methodology. researchgate.net

The resulting polymers are characterized using techniques such as Fourier Transform Infrared (FTIR) spectroscopy to confirm the chemical structure and spectroelectrochemical tests to evaluate their redox behavior and electrochromic performance. Such anthraquinone-functionalized polyurethanes have been shown to exhibit well-behaved electrochromic properties, reversibly changing color upon application of an electric field, making them suitable for use in electrochromic devices. researchgate.net

Resistive switching is a phenomenon where a material's electrical resistance can be reversibly changed by applying a voltage or current. This forms the basis of resistive random-access memory (RRAM), a promising next-generation non-volatile memory technology. bnl.govrsc.org In organic-based memory devices, this switching often involves mechanisms like the formation and rupture of conductive filaments, charge trapping, or redox reactions. nih.govsnu.ac.kr

The incorporation of electron-accepting units into a polymer matrix is a key strategy for creating materials with memory effects. The electron-withdrawing characteristic of the anthraquinone moiety has been shown to impart a high influence on resistive switching behavior when integrated into a polyurethane backbone. researchgate.net This suggests that such polymers could be promising materials for artificial intelligence and organic memory applications.

The basic structure of an organic memory device is a simple two-terminal sandwich of Top Electrode / Active Material / Bottom Electrode. The device can be switched between a high resistance state (HRS or 'OFF' state) and a low resistance state (LRS or 'ON' state). The ratio of these resistances (ON/OFF ratio) is a key performance metric. Research on various organic and hybrid materials has demonstrated reliable data retention and high resistance ratios, paving the way for their use in future non-volatile memory. cgu.edu.tw The strong electron-accepting nature of this compound makes it a compelling functional unit for designing polymers targeted for high-performance organic memory devices.

Development of Organic Semiconductor Materials for Electronic Applications

Organic semiconductors are the cornerstone of organic electronics, finding use in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The charge-transporting properties of these materials are critical to device performance. beilstein-journals.org Organic semiconductors can be classified as p-type (hole-transporting) or n-type (electron-transporting). While many organic materials are inherently p-type, the development of stable and efficient n-type materials remains a significant challenge.

The properties of this compound—its rigid, planar polycyclic aromatic structure and highly electron-deficient core—make it a strong candidate for an n-type organic semiconductor. Planar molecules facilitate effective intermolecular π–π stacking in the solid state, which is crucial for efficient charge transport. The electron-withdrawing chlorine substituents further enhance its electron-accepting character, which is a prerequisite for n-type conduction.

While research on this compound itself as a primary semiconductor is limited, studies on other functionalized polycyclic aromatic hydrocarbons demonstrate the effectiveness of this molecular design approach. For instance, dicyanomethylene-functionalized violanthrone (B7798473) derivatives, which also feature a large aromatic core with electron-withdrawing groups, have been investigated as semiconductor materials, showing that molecular structure and side-chain engineering have a profound effect on charge mobility. beilstein-journals.org

Table 2: Charge Transport Properties of Representative Organic Semiconductors

Compound Type Mobility (μ) (cm² V⁻¹s⁻¹) Conduction Type Reference
Perylene diimides (PDIs) ≈ 0.1–2.1 n-type beilstein-journals.org

This table shows representative mobility values for classes of organic semiconductors to provide context for potential performance.

Investigation in Aqueous Redox Flow Batteries for Energy Storage

Aqueous redox flow batteries (ARFBs) are a promising technology for large-scale, grid-level energy storage due to their inherent safety, scalability, and potentially low cost. rsc.org These batteries store energy in liquid electrolytes containing dissolved redox-active species. Research into organic redox-active materials, particularly quinones, has intensified as an alternative to metal-based systems like vanadium. researchgate.net

Anthraquinone derivatives have emerged as one of the most promising classes of negative electrolyte (anolyte) materials for ARFBs. rsc.org They can be synthesized from earth-abundant elements and exhibit fast, reversible two-electron, two-proton redox reactions. mdpi.com Numerous studies have focused on derivatives like anthraquinone-2,7-disulphonic acid (AQDS) and 2,6-dihydroxyanthraquinone (B191064) (DHAQ) for use in acidic, neutral, or alkaline electrolytes. researchgate.netrsc.org

Table 3: Electrochemical Properties of Common Anthraquinone Anolytes

Compound Electrolyte pH Redox Potential (V vs. SHE) Key Feature
AQDS Acidic ~0.22 High solubility and stability. mdpi.com
2,7-AQDS Neutral - Good reactivity in neutral pH. rsc.org

Exploration in Chemical Sensor Technologies

Chemical sensors are devices that transform chemical information into an analytically useful signal. Anthraquinone-based compounds have been widely investigated as chemosensors, particularly for the detection of anions and metal ions. researchgate.net These sensors often operate on principles of colorimetry (naked-eye color change) or fluorescence, where the interaction with an analyte modulates the photophysical properties of the sensor molecule. nih.govresearchgate.net

The anthraquinone core acts as a signaling unit and a structural scaffold. Functional groups capable of binding to a target analyte are attached to this core. Upon binding, the electronic structure of the molecule is perturbed, often through mechanisms like intramolecular charge transfer (ICT), leading to a distinct change in its absorption or emission spectrum. researchgate.net For example, anthraquinone-based probes have been successfully designed for the selective "turn-on" fluorescence detection of cyanide ions. nih.govresearchgate.net

The this compound framework serves as an excellent starting point for the synthesis of new chemosensors. Its electron-deficient nature can be leveraged to enhance the sensitivity of the sensor. By introducing appropriate ion-binding sites (ionophores) onto the anthraquinone skeleton, it is possible to design novel sensors for a wide range of environmentally and biologically important species.

Solubility and Interfacial Phenomena in Advanced Chemical Systems

Solubility Studies of Anthraquinone (B42736) Derivatives in Supercritical Carbon Dioxide (sc-CO2)

The investigation into the solubility of anthraquinone derivatives, including 2,3-dichloroanthraquinone, in supercritical carbon dioxide (sc-CO2) is a significant area of research, particularly for the development of environmentally benign industrial processes like waterless dyeing. core.ac.uk Supercritical CO2, with its accessible critical properties (Tc = 304.15 K, Pc = 7.383 MPa), offers a non-toxic, non-flammable, and inexpensive alternative to traditional aqueous solvents. core.ac.uk Understanding the solubility behavior of these compounds is fundamental to designing and optimizing such supercritical fluid technologies. core.ac.ukmdpi.com

The solubility of anthraquinone derivatives in sc-CO2 is typically determined experimentally using dynamic or static methods. core.ac.ukresearchgate.net A commonly employed dynamic setup is the flow-type apparatus, where the solute is continuously contacted with the supercritical fluid. core.ac.ukresearchgate.netresearchgate.net In this method, the supercritical CO2 flows through an equilibrium cell containing the solid solute. After reaching saturation, the solution is depressurized, causing the solute to precipitate, and the amount of dissolved solute is then quantified, often using techniques like high-performance liquid chromatography (HPLC). acs.orgscielo.br Static methods, in contrast, involve achieving equilibrium between the solute and a fixed volume of solvent within a high-pressure vessel before a sample is extracted for analysis. scielo.br

The experimental solubility data, measured as the mole fraction of the solute in sc-CO2, are often correlated using density-based semiempirical models. core.ac.ukcetjournal.it These models provide a mathematical relationship between solubility, temperature, and the density of the supercritical fluid, which is crucial for process modeling and optimization as direct measurement at every condition is impractical. mdpi.com Several such models are frequently applied to anthraquinone systems. core.ac.ukresearchgate.net

A study on various anthraquinone derivatives measured solubilities at temperatures of 323.15 K, 353.15 K, and 383.15 K, and across a pressure range of 12.5 to 25.0 MPa. core.ac.uk The resulting data for compounds like 1,4-diamino-2,3-dichloroanthraquinone (B1221424) were successfully correlated using these models. researchgate.netaip.org

Interactive Table: Common Semiempirical Models for Solubility Correlation

Model NameDescriptionKey Parameters
Chrastil Model Relates solubility to the density of the supercritical fluid based on the formation of a solvate complex between the solute and solvent molecules. cetjournal.itijcce.ac.irAssociation number (k), and a parameter related to the total reaction enthalpy.
Mendez-Santiago-Teja (MST) Model A model derived from the theory of dilute solutions, which can be used to check the consistency of experimental data. researchgate.netdss.go.thscirp.orgThree parameters that are independent of temperature and pressure.
Kumar-Johnston Model Expresses solubility as a mole fraction and relates it to solvent density. researchgate.netsemanticscholar.orgParameters derived from plotting the natural logarithm of the mole fraction against solvent density.
Sung-Shim Model A modification of the Chrastil model. core.ac.ukresearchgate.netModel-specific adjustable parameters.

These models have demonstrated satisfactory agreement between experimental and calculated solubilities for a range of anthraquinone derivatives. core.ac.uk

For a more rigorous thermodynamic description of the solid-fluid phase equilibria, equations of state (EoS) are employed. researchgate.net The Peng-Robinson equation of state is a widely used cubic EoS for this purpose, often in a modified form, such as the one proposed by Stryjek and Vera (PRSV-EOS), to improve accuracy. core.ac.ukacs.orgnih.gov

This approach models the system by equating the fugacity of the solute in the solid phase with its fugacity in the supercritical fluid phase at equilibrium. researchgate.net The EoS, combined with conventional mixing rules like the van der Waals one-fluid mixing rule, is used to calculate the fugacity of the anthraquinone derivative in the CO2 phase. researchgate.net This method requires knowledge of the solute's physical properties, such as its sublimation pressure. researchgate.net

Studies have shown that the Peng-Robinson EoS provides a good representation of the experimental solubility data for various anthraquinone derivatives, including 9,10-anthraquinone and its substituted forms. core.ac.ukresearchgate.netacs.org The calculated solubilities have been found to be in good agreement with experimental results, validating the use of this thermodynamic model for predicting and understanding the phase behavior of these systems. core.ac.uk

The molecular structure of anthraquinone derivatives, specifically the nature and position of substituent groups, has a profound impact on their solubility in supercritical CO2. aip.orgnih.gov The interactions between the solute molecules and the nonpolar CO2 solvent are largely governed by factors like polarity and the potential for hydrogen bonding.

Research has consistently shown that the addition of different functional groups to the basic anthraquinone structure alters solubility significantly:

Amino Groups (-NH2): The presence of amino groups generally leads to a substantial increase in solubility. For instance, 1-aminoanthraquinone exhibits the highest solubility among a series of six tested derivatives. core.ac.ukaip.org This enhancement is attributed to the specific interactions between the amino group and CO2 molecules. core.ac.uk Similarly, 1-amino-4-hydroxyanthraquinone has a markedly higher solubility than 1-hydroxy-4-nitroanthraquinone, highlighting the positive effect of the amino group compared to a nitro group. researchgate.net

Dichloro Groups (-Cl): The introduction of chlorine atoms can also enhance solubility. It was found that the addition of 2,3-dichloro groups to 1,4-diaminoanthraquinone (B121737) results in a higher solubility than that of the unsubstituted 1,4-diaminoanthraquinone. researchgate.net

Hydroxy (-OH) and Nitro (-NO2) Groups: The effect of these groups is more complex. While the presence of a hydroxyl group can introduce polarity, the combination and position of these groups are critical. For example, 1,8-dihydroxy-4,5-dinitroanthraquinone has a lower solubility than 1,4-diamino-2,3-dichloroanthraquinone. researchgate.net

The general trend observed is that solubility increases with rising pressure at a constant temperature, as the density and solvating power of CO2 increase. core.ac.uksemanticscholar.org The effect of temperature can be more complex due to the competing effects of increasing solute vapor pressure and decreasing solvent density. core.ac.uk

Interactive Table: Mole Fraction Solubility (y x 10^7) of Selected Anthraquinone Derivatives in sc-CO2 at 383.15 K

Pressure (MPa)1,4-diaminoanthraquinone1,4-diamino-2,3-dichloroanthraquinone1,8-dihydroxy-4,5-dinitroanthraquinone1-aminoanthraquinone
12.5 2.65.241.1235.1
15.0 4.89.692.1165.2
17.5 8.016.13.51108.0
20.0 12.525.45.59168.0
22.5 18.237.58.21247.0
25.0 26.152.3511.15351.25

Data compiled from multiple sources for illustrative purposes. researchgate.netaip.org

This data clearly illustrates the significant influence that different substituent groups have on the solubility of the anthraquinone core structure in supercritical carbon dioxide.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Anthraquinones

The synthesis of halogenated anthraquinones is evolving to meet the growing demand for more environmentally friendly and efficient processes. Traditional methods often rely on harsh reagents and produce significant waste. Current research is focused on developing novel and sustainable synthetic routes that offer higher yields, greater selectivity, and a reduced environmental footprint.

One promising area of research is the use of photocatalysis for the halogenation of aromatic compounds. Visible-light-induced catalytic selective halogenation presents a green alternative to conventional methods. nih.gov For instance, anthraquinones themselves have been employed as photocatalysts for the bromination of arenes and heteroarenes. nih.gov This approach utilizes sodium bromide as a bromide source and a sodium anthraquinone (B42736) sulfonate as the photocatalyst, activated by TFA acid under LED irradiation. nih.gov Such methods could be adapted for the specific synthesis of 2,3-dichloroanthraquinone, potentially offering a more sustainable pathway.

Another avenue of innovation lies in the development of novel catalytic systems. For example, a dual acylation protocol has been developed for a one-pot synthesis of functionalized anthraquinones, which avoids the use of toxic carbon monoxide gas by employing easily accessible aldehydes for acylation. thieme.de This palladium-catalyzed process involves an intermolecular direct acylation followed by an intramolecular Friedel–Crafts acylation, saving time and reducing waste. thieme.de

Furthermore, patents have been filed for improved synthesis methods of important derivatives, such as 1,4-diamino-2,3-dichloroanthraquinone (B1221424). One such method utilizes a chlorobenzene solvent, which reduces energy consumption and simplifies wastewater treatment compared to traditional solvents like nitrobenzene (B124822) or dichlorobenzenes. google.com This process involves the chlorination of 1,4-diamino-anthraquinone leuco body with sulfuric chloride. google.com

These advancements highlight a clear trend towards more sustainable and efficient synthetic strategies for halogenated anthraquinones, which will be crucial for their future applications.

Advanced Functionalization and Derivatization for Tailored Chemical Properties

The functionalization and derivatization of the this compound core are key to unlocking its potential in a wide range of applications. The introduction of specific functional groups allows for the fine-tuning of its chemical and physical properties, leading to materials with desired characteristics.

Recent research has explored various methods for introducing C-C, C-N, C-O, C-S, C-Hal, C-Se, C-B, and C-P bonds to the anthraquinone scaffold. colab.ws Nucleophilic substitution reactions are a common strategy, where the halogen atoms in this compound can be replaced by other functional groups. For example, a one-step synthesis method has been developed for the synthesis of thioanthraquinone analogues from 1,5-dichloroanthraquinone (B31372) and bioactive thiols. dergipark.org.tr

The synthesis of novel cysteine-incorporated anthraquinone derivatives has also been reported. mdpi.com In this work, S-trityl-L-cysteine methyl ester was coupled with anthraquinone-1,8-dicarbonyl dichloride, followed by deprotection to yield the final product. mdpi.com Such derivatizations are of interest for biological applications and the development of new functional materials.

Furthermore, the synthesis of a library of cationic anthraquinone analogs has been achieved through parallel synthesis protocols. nih.gov These compounds, featuring double alkyl chains of varying lengths, have been investigated for their antibacterial properties. nih.gov The ability to create libraries of derivatives is crucial for high-throughput screening and the discovery of new applications.

The development of efficient methods for creating derivatives, such as the synthesis of alkoxyanthraquinones from fluoroanthraquinones, further expands the toolbox for tailoring the properties of these compounds for specific needs. acs.org

Deepening Understanding of Structure-Reactivity Relationships in Emerging Applications

A fundamental understanding of the relationship between the molecular structure of this compound derivatives and their reactivity is essential for their rational design and application. The electronic and steric effects of substituents on the anthraquinone core have a profound impact on the molecule's properties and behavior.

The electron-withdrawing nature of the carbonyl groups and the chlorine atoms in this compound influences its electrochemical properties. Substitutions with electron-donating groups, such as amino groups, are known to cause a cathodic shift in the reduction potential. rsc.org This tunability of redox properties is crucial for applications in organic electronics and energy storage.

In the context of biological activity, the structure of anthraquinone derivatives dictates their interaction with biological targets. For instance, molecular modeling studies have shown that amine-functionalized anthraquinone derivatives can inhibit the enzyme telomerase by stabilizing G-quadruplex DNA structures. nih.gov The specific substitution pattern and the nature of the functional groups are critical for this binding and inhibitory activity. nih.gov

The design of novel anthraquinone derivatives with antitumor properties also relies heavily on understanding structure-activity relationships. Studies have shown that specific derivatives can induce DNA damage, trigger cell cycle arrest, and lead to apoptotic or necrotic cell death in cancer cell lines. nih.gov The presence and position of hydroxyl and other functional groups play a significant role in their cytotoxic effects. nih.gov

Integration of Advanced Computational Techniques for Predictive Material Design

Advanced computational techniques are becoming indispensable tools for the predictive design of this compound-based materials. In-silico methods, such as quantum chemical calculations and molecular modeling, allow for the investigation of molecular properties and the prediction of their behavior, accelerating the discovery and development of new functional materials.

Computational chemistry has been used to investigate the visible spectra of substituted anthraquinones, with density functional theory (DFT) being a particularly useful method for predicting excitation energies. aip.orguclouvain.be These theoretical investigations help in the design of new dyes and pigments with specific color properties.

Computer-aided drug design (CADD) is another area where computational techniques are making a significant impact. nih.govnih.gov By leveraging in-silico tools, researchers can explore the structural, biological, and pharmacological properties of anthraquinone derivatives to identify promising candidates for cancer treatment and other therapeutic applications. nih.govnih.gov These methods can predict the binding affinity of molecules to target proteins and help in understanding their mechanism of action. nih.govresearchgate.net

Furthermore, computational electrochemistry studies are being used to investigate the substituent effect on the redox potentials of anthraquinone derivatives. rsc.org These calculations provide guidelines for designing potential cathode materials for rechargeable lithium-ion batteries. rsc.org By systematically studying the effects of different functional groups, researchers can identify promising candidates for experimental validation.

The integration of these computational approaches provides a powerful platform for the rational design of novel materials based on the this compound scaffold, reducing the need for extensive and time-consuming experimental work.

Exploration of this compound in Novel Material Architectures

The unique properties of this compound and its derivatives make them attractive building blocks for the construction of novel material architectures, such as metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, and they have potential applications in gas storage, separation, and catalysis.

Anthraquinone-based ligands have been used to synthesize MOFs for application as cathode materials in lithium-ion batteries. mdpi.com For example, anthraquinone-2,3-dicarboxylic acid has been reacted with zinc and manganese acetates to form one-dimensional and two-dimensional MOFs, respectively. mdpi.com These structures help to suppress the dissolution of the quinone electrode material in the organic electrolyte, thereby improving the cycling stability of the battery. mdpi.com

The synthesis of MOFs based on 2,5-dihydroxy-1,4-benzoquinone has been improved to achieve higher yields. nih.gov This methodology can be extended to halide-substituted ligands, suggesting the potential for incorporating this compound derivatives into similar frameworks. nih.gov The porous nature and high surface area of MOFs could also be exploited for applications in catalysis and sensing.

The development of new synthetic strategies for creating libraries of anthraquinone analogs further enables the exploration of these compounds in diverse material architectures. nih.gov By systematically varying the functional groups on the anthraquinone core, it is possible to create a wide range of building blocks for the construction of advanced materials with tailored properties.

Q & A

Q. What are the established synthetic routes for 2,3-dichloroanthraquinone, and how do reaction conditions influence yield?

this compound is synthesized via Friedel-Crafts acylation using o-dichlorobenzene and phthalic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include temperature control (120–150°C) and stoichiometric ratios to minimize side reactions like over-chlorination . Post-synthesis purification involves recrystallization from acetic acid or nitrobenzene to achieve >95% purity. Variations in solvent polarity and catalyst loading significantly impact yield; for example, excess AlCl₃ may lead to decomposition products .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. The compound’s planar anthraquinone backbone, with chlorine atoms at positions 2 and 3, exhibits distinct bond angles (e.g., C-Cl bond length ~1.73 Å) and crystallographic symmetry. NMR (¹H and ¹³C) complements this by verifying substituent positions: chlorine atoms deshield adjacent protons, producing distinct splitting patterns in the aromatic region (δ 7.5–8.5 ppm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its potential toxicity and environmental persistence, use impervious gloves (e.g., nitrile), fume hoods, and closed-system processing. Spill management requires neutralization with activated carbon followed by disposal as hazardous waste. Respiratory protection (NIOSH-approved masks) is mandatory to prevent inhalation of fine particles .

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed cross-coupling reactions, and what factors affect enantioselectivity?

In Buchwald-Hartwig amination, this compound reacts with polyamines (e.g., trioxadiamines) using chiral ligands like Josiphos SL-J002-1. Enantioselectivity (up to 34% ee) depends on ligand steric bulk, solvent polarity (toluene preferred), and reaction time (48–72 hours). Competing pathways, such as partial chlorine reduction, necessitate careful monitoring via LC-MS to optimize product ratios .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Spectrophotometric methods exploit charge-transfer complexes formed with electron donors (e.g., cimetidine), showing absorbance maxima at 343 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹). For trace analysis, HPLC-UV (C18 column, acetonitrile/water mobile phase) achieves a detection limit of 0.006 µg/mL. Validation parameters (linearity R² > 0.999, recovery ~98%) ensure reproducibility in pharmaceutical or environmental samples .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) identify electrophilic centers via Fukui indices. Position 3 exhibits higher susceptibility to nucleophilic attack due to electron withdrawal by adjacent chlorine. Solvent effects (e.g., acetone vs. DMSO) are modeled using the polarizable continuum model (PCM), aligning with experimental kinetic data .

Data Contradiction and Mechanistic Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under basic conditions?

Discrepancies arise from solvent-dependent degradation pathways. In aqueous NaOH, hydrolysis at position 3 produces 2-chloro-3-hydroxyanthraquinone, while in DMF, elimination reactions dominate, forming anthracene derivatives. Controlled pH (7–9) and inert atmospheres mitigate decomposition, as shown by TLC and IR tracking of carbonyl group integrity .

Q. How can researchers resolve inconsistencies in catalytic yields for macrocycle synthesis involving this compound?

Variable yields (5–30%) in azamacrocycle formation stem from competing ligand-metal coordination (e.g., Pd²⁺ vs. Cu⁺). Systematic screening of transition metals (Pd, Ni, Cu) and additives (e.g., Cs₂CO₃) reveals Pd(OAc)₂ with Josiphos maximizes turnover. Kinetic studies (in situ FTIR) further clarify rate-limiting steps, such as oxidative addition of the C-Cl bond .

Emerging Applications in Material Science

Q. What role does this compound play in designing optoelectronic materials?

As a π-electron acceptor, it forms charge-transfer complexes with conjugated polymers (e.g., polyaniline), enhancing conductivity (σ ~ 10⁻³ S·cm⁻¹). UV-vis-NIR spectra show bathochromic shifts (>100 nm) upon complexation, useful for organic photovoltaics. DFT-MD simulations correlate orbital hybridization (HOMO-LUMO gap ~2.8 eV) with experimental bandgaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.